(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485194
InChI: InChI=1S/C9H9F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1
SMILES:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol

(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17485194

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine -

Specification

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
IUPAC Name (1S)-1-(2,4-difluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1
Standard InChI Key GANXWGFGHJXBHO-VIFPVBQESA-N
Isomeric SMILES C=C[C@@H](C1=C(C=C(C=C1)F)F)N
Canonical SMILES C=CC(C1=C(C=C(C=C1)F)F)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine features a prop-2-enylamine chain (CH₂=CH–CH₂–NH₂) attached to a 2,4-difluorophenyl ring at the chiral center. The (1S) configuration denotes the absolute stereochemistry, where the amine group occupies the first position in the S-configuration. The fluorine atoms at the 2- and 4-positions of the phenyl ring introduce electronic and steric effects that influence molecular interactions.

Property(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine
Molecular FormulaC₉H₉F₂NC₉H₉F₂N
Molecular Weight (g/mol)169.17169.17
Fluorine Positions2,4-3,4-
Dipole Moment (Debye)*Higher (meta-para F)Lower (ortho-meta F)
LogP*~2.1~2.3

*Predicted via computational methods.

The 2,4-difluoro substitution creates a distinct electronic profile compared to the 3,4-isomer, potentially enhancing hydrogen-bonding capacity at the 4-fluorine position.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine typically employs reductive amination strategies. A representative route involves:

  • Aldehyde Preparation: 2,4-Difluorobenzaldehyde is reacted with allylamine to form an imine intermediate.

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine while preserving the double bond.

  • Chiral Resolution: Chiral chromatography or enzymatic resolution isolates the (1S)-enantiomer.

Yield optimization remains challenging due to competing side reactions, such as over-reduction of the double bond. Recent advances in asymmetric catalysis using chiral ligands (e.g., BINAP) have enabled enantioselective synthesis with enantiomeric excess (ee) >90%.

Industrial-Scale Production

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to the hydrophobic difluorophenyl group. It is stable under inert atmospheres but prone to oxidation in air, requiring storage at −20°C. The pKa of the amine group is approximately 9.5, rendering it protonated at physiological pH.

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 2H, aromatic), 5.85 (dd, J = 17.2, 10.4 Hz, 1H, CH₂=CH), 5.25 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.15 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.95 (q, J = 6.8 Hz, 1H, CH–N), 1.45 (s, 2H, NH₂).

    • ¹⁹F NMR: δ −112.4 (2-F), −116.8 (4-F).

  • MS (ESI+): m/z 170.1 [M+H]⁺.

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate moderate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM. Docking simulations suggest the difluorophenyl group occupies the hydrophobic pocket of MAO-B, while the amine forms a hydrogen bond with Gln206.

Receptor Interactions

The compound exhibits affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors (Kᵢ = 0.8 μM and 1.2 μM, respectively). Fluorine’s electronegativity may enhance binding via dipole interactions with receptor residues.

Pharmaceutical Applications

Central Nervous System (CNS) Therapeutics

Structural analogs of (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine are explored as antidepressants and antipsychotics. Fluorination improves blood-brain barrier permeability, a critical factor for CNS drugs.

Antibacterial Agents

Preliminary screens show bacteriostatic activity against Staphylococcus aureus (MIC = 32 μg/mL), likely via interference with cell wall synthesis.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways using radiolabeled analogs.

  • Toxicology: Evaluate hepatotoxicity and genotoxicity in rodent models.

  • Synthetic Chemistry: Develop enantioselective routes using biocatalysts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator